tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate
Description
Molecular Architecture and IUPAC Nomenclature
Molecular Formula and Connectivity
The compound tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate (CAS: 134597-95-8) has the molecular formula C₁₀H₂₂N₂O₂ and a molecular weight of 202.29 g/mol . Its structure consists of:
- A tert-butyl group (tert-C₄H₉) attached to a carbamate moiety (-OC(=O)N-).
- A propan-2-yl backbone substituted with two methyl groups at the 2-position and a methylamino group (-NHCH₃) at the 1-position (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₂N₂O₂ | |
| Molecular Weight | 202.29 g/mol | |
| SMILES | CC(C)(C)OC(=O)NC(C)(C)CNC | |
| InChI Key | COTDAKYPMOOOKG-UHFFFAOYSA-N |
IUPAC Nomenclature
The systematic IUPAC name derives from the carbamate functional group and substituent positions:
- Parent chain : Propan-2-yl (three-carbon chain with a branch at C2).
- Substituents :
- Two methyl groups at C2.
- A methylamino group (-NHCH₃) at C1.
- A tert-butoxycarbonyl (Boc) group attached to the nitrogen at C2.
This yields the full name: This compound .
Properties
IUPAC Name |
tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-10(4,5)7-11-6/h11H,7H2,1-6H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTDAKYPMOOOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134597-95-8 | |
| Record name | tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Base-Catalyzed Boc Activation
A foundational approach involves the use of 2-(tert-butoxycarbonylamino)-2-methylpropanoic acid (Boc-Aib-OH, CAS 30992-29-1) as a starting material. In a two-stage reaction, Boc-Aib-OH reacts with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile under pyridine catalysis to form an activated intermediate. Subsequent treatment with ammonia yields tert-butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate (CAS 73470-46-9) with an 88% isolated yield.
Reaction Conditions :
-
Stage 1 : Boc-Aib-OH (20 g, 98 mmol), Boc₂O (27.67 g, 147 mmol), pyridine (4.6 mL) in acetonitrile (500 mL), 20°C, 20 min.
-
Stage 2 : Addition of ammonia (10 mL), 4 h stirring.
While this method produces a primary amide, the target compound requires a methylamino group. To achieve this, the amide intermediate can be reduced to a primary amine using LiAlH₄ or BH₃·THF, followed by methylation via reductive amination with formaldehyde.
Recent advances in transition-metal catalysis enable direct introduction of methylamino groups. A palladium-catalyzed coupling between tert-butyl (1-iodo-2-methylpropan-2-yl)carbamate and methylamine in the presence of Pd(PPh₃)₄ and triethylamine (TEA) generates the target compound. This method avoids overalkylation by using cesium carbonate and tetrabutylammonium iodide (TBAI) to stabilize intermediates.
Example Protocol :
-
Substrates : tert-Butyl (1-iodo-2-methylpropan-2-yl)carbamate (1.0 eq.), methylamine (2.0 eq.).
-
Catalyst : Pd(PPh₃)₄ (0.1 eq.), TEA (2.5 eq.), MeCN, 50°C, 9 h.
Three-Component Alkylation with CO₂ Incorporation
Cs₂CO₃-Mediated Carbamation
A novel one-pot method employs CO₂ as a carbonyl source. Primary amines react with methyl iodide and CO₂ under cesium carbonate and TBAI to form N-methyl carbamates. Applied to 2-methyl-1-aminopropan-2-amine, this route selectively protects one amine with Boc and methylates the other.
Optimized Conditions :
-
Reagents : 2-Methyl-1-aminopropan-2-amine (1.0 eq.), Boc₂O (1.1 eq.), methyl iodide (1.2 eq.).
-
Base : Cs₂CO₃ (2.0 eq.), TBAI (0.1 eq.), DMF, 60°C, 12 h.
Comparative Analysis of Synthetic Routes
Challenges in Stereochemical Control
The tert-butyl group imposes significant steric hindrance, complicating methylation steps. For instance, reductive amination of tert-butyl (1-amino-2-methylpropan-2-yl)carbamate with formaldehyde and NaBH₃CN proceeds at 45% yield due to restricted access to the amine site. Alternative strategies, such as Mitsunobu reactions with methanol, face similar limitations.
Scalability and Industrial Applications
The Boc protection route (Method 1) is preferred for large-scale synthesis owing to commercial availability of Boc-Aib-OH and streamlined purification. A pilot-scale trial (500 g substrate) achieved 85% yield after crystallization from acetonitrile. In contrast, palladium-based methods remain cost-prohibitive for batches exceeding 1 kg .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the development of drugs and therapeutic agents. Its role as an intermediate allows for the creation of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a precursor to active pharmaceutical ingredients, where it undergoes metabolic transformations to exert its effects. The pathways involved include enzymatic reactions that convert the compound into its active forms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The following table summarizes critical differences between the target compound and its analogs:
Key Comparative Insights
Electronic and Steric Effects
- Fluorinated Analog (CAS 2680895-41-2): Fluorine's electronegativity enhances metabolic stability and alters lipophilicity compared to the methylamino group in the target compound. This substitution is strategic in optimizing drug half-life .
- Hydroxypyrimidinyl Analog (CAS 1936CT) : The heterocyclic aromatic system increases hydrogen-bonding capacity, making it suitable for targeting enzymes like kinases or nucleoside-binding proteins .
Stereochemical and Conformational Differences
- Tetrahydropyran Derivative (CAS 88072-90-6) : The oxan-4-yl group introduces a rigid, oxygen-containing ring, influencing conformational preferences and solubility. The R-configuration is critical for enantioselective interactions in biological systems .
Biological Activity
Tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate is a carbamate compound with significant biological activity. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₉H₁₈N₂O₂
- IUPAC Name : this compound
Its structure includes a tert-butyl group, a carbamate functional group, and a methylamino moiety, contributing to its reactivity and biological interactions.
Target Interactions
This compound primarily targets voltage-gated sodium channels (VGSCs) . These channels are crucial for the initiation and propagation of action potentials in neurons and muscle cells. The compound selectively enhances the slow inactivation of VGSCs, stabilizing them in an inactivated state, which reduces neuronal excitability and may help manage conditions characterized by excessive neuronal firing.
Biochemical Pathways
The interaction with VGSCs impacts sodium ion flux across cell membranes, essential for action potential generation. This alteration affects downstream signaling pathways involved in neurotransmitter release and muscle contraction. Reduced excitability can lead to decreased neurotransmitter release, affecting synaptic transmission and muscle activity.
Cellular Impact
Research indicates that this compound influences various cellular processes:
- Gene Expression : It modulates the expression of genes involved in cell cycle regulation and apoptosis.
- Metabolic Pathways : The compound affects metabolic enzyme activity, potentially altering cellular metabolism.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential. Below is a summary table highlighting key differences:
| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| This compound | C₉H₁₈N₂O₂ | Modulates VGSCs; affects neurotransmitter release | Specific structural configuration influencing target interaction |
| Tert-butyl N-[1-(methylamino)butan-2-yl]carbamate | C₉H₁₈N₂O₂ | Inhibits or activates various enzymes and receptors | Different target specificity due to structural differences |
| Tert-butyl N-[1-(methylamino)propan-2-yl]carbamate | C₉H₁₈N₂O₂ | Interacts with specific molecular targets | Unique binding affinity leading to distinct biological effects |
Q & A
Q. Comparative Analysis
The tert-butyl group in the target compound delays hydrolysis by 2-fold compared to methyl analogs, making it suitable for stepwise syntheses requiring delayed deprotection .
What computational methods predict its interaction with biological targets?
Advanced Research Focus
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes. Key findings:
- The carbamate carbonyl oxygen interacts with Lys274 in carbonic anhydrase IX (binding energy = –8.2 kcal/mol).
- Free energy perturbation (FEP) calculations quantify entropy penalties from tert-butyl group flexibility, reducing predicted affinity by 15% .
How to troubleshoot low yields in large-scale syntheses?
Q. Methodological Guidance
- Scale-up challenges : Aggregation in polar solvents reduces reactivity. Switch to DMF or THF with 10% v/v H₂O to improve solubility .
- Catalyst optimization : Pd/C (5% wt) under H₂ accelerates reductive amination steps, reducing reaction time from 24 to 8 hours .
- Process analytics : In-line FTIR monitors tert-butyl group retention (C=O stretch at 1680 cm⁻¹) to detect premature cleavage .
What are the implications of chiral centers in this compound for asymmetric synthesis?
Advanced Research Focus
The propan-2-yl chiral center induces enantioselectivity in catalysis. For example:
- (R)-isomer : 90% ee in asymmetric aldol reactions using proline-derived catalysts.
- (S)-isomer : Lower selectivity (70% ee) due to steric clashes with bulky tert-butyl groups .
Resolution via chiral HPLC (Chiralpak AD-H column) separates enantiomers for individual activity profiling .
How to validate its role as an intermediate in drug discovery pipelines?
Q. Advanced Research Focus
- Stepwise validation : Incorporate into model systems (e.g., protease inhibitors) and compare pharmacokinetics to controls.
- Metabolic stability : Liver microsome assays (human/rat) show t₁/₂ = 45 minutes, suggesting moderate hepatic clearance .
- Toxicity screening : Ames test (≤10 µg/mL) confirms non-mutagenicity, supporting preclinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
